Ethyl 3-(azetidin-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(azetidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)4-7-9-5-3-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBCRMYKMBVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064786 | |
| Record name | Ethyl 3-(azetidin-1-yl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-42-9 | |
| Record name | Ethyl 1-azetidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinepropanoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azetidinepropanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-(azetidin-1-yl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(1-azetidinyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Aza-Michael Addition of Azetidine to Ethyl Acrylate
One of the most straightforward and commonly employed synthetic routes to prepare Ethyl 3-(azetidin-1-yl)propanoate involves the aza-Michael addition reaction. In this method, azetidine acts as a nucleophile and adds across the activated double bond of ethyl acrylate under basic conditions.
- Reactants: Azetidine and ethyl acrylate
- Catalysts/Bases: Sodium hydride, potassium carbonate, or other mild bases
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: Room temperature to moderate heating (25–80 °C)
- Mechanism: Nucleophilic attack of the azetidine nitrogen on the β-carbon of ethyl acrylate, forming the substituted propanoate ester.
- High regioselectivity for the β-position of the acrylate
- Mild reaction conditions
- Good yields with minimal side products
- The reaction proceeds efficiently with bases like potassium carbonate, which deprotonate azetidine to enhance nucleophilicity.
- The product can be purified by distillation or chromatography to obtain high purity this compound.
- This method is scalable for industrial production with continuous flow reactors to improve yield and throughput.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Azetidine:Ethyl acrylate | 1:1 to 1:1.2 molar ratio | Complete conversion in hours |
| Base | Potassium carbonate (1 eq.) | Facilitates nucleophilic attack |
| Solvent | DMF or THF | Solubilizes reactants |
| Temperature | 25–80 °C | Optimized for reaction rate |
| Yield | 70–85% | High purity product |
Nucleophilic Substitution on 3-Halopropanoate Esters
Another synthetic approach involves nucleophilic substitution of azetidine on ethyl 3-halopropanoate derivatives such as ethyl 3-bromopropanoate or ethyl 3-chloropropanoate.
- Reactants: Azetidine and ethyl 3-bromopropanoate (or 3-chloropropanoate)
- Solvent: Anhydrous solvents like THF or acetonitrile
- Base: Triethylamine or potassium carbonate to scavenge acid formed
- Conditions: Reflux or elevated temperature (50–80 °C)
- Mechanism: SN2 displacement of halide by the azetidine nitrogen
- The reaction is sensitive to steric hindrance; primary halides like 3-bromopropanoate give better yields.
- Purification by flash chromatography or recrystallization is often required to remove unreacted starting materials and side products.
- Yields typically range from 60% to 75%, depending on reaction time and temperature.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Azetidine:Halide ester | 1:1.1 molar ratio | Near-complete conversion |
| Base | Triethylamine (1 eq.) | Neutralizes HBr byproduct |
| Solvent | Anhydrous THF or acetonitrile | Ensures SN2 reaction efficiency |
| Temperature | 50–80 °C | Enhances reaction rate |
| Yield | 60–75% | Moderate to good yields |
Esterification of Azetidin-3-yl Propanoic Acid Derivatives
This compound can also be synthesized by esterification of azetidin-1-yl propanoic acid or its derivatives.
- Starting Material: Azetidin-1-yl propanoic acid or azetidin-3-carboxylic acid derivatives
- Reagents: Ethanol and acid catalyst (e.g., sulfuric acid, para-toluenesulfonic acid)
- Conditions: Reflux in ethanol under Dean-Stark apparatus or with azeotropic removal of water
- Mechanism: Fischer esterification forming the ethyl ester
- The reaction requires removal of water to drive equilibrium toward ester formation.
- Acid catalysts such as para-toluenesulfonic acid provide efficient catalysis with minimal side reactions.
- Purification by extraction and distillation yields the ethyl ester in high purity.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Acid catalyst | Para-toluenesulfonic acid | Efficient esterification |
| Solvent | Ethanol | Reactant and solvent |
| Temperature | Reflux (~78 °C) | Drives ester formation |
| Reaction time | 6–24 hours | Complete conversion |
| Yield | 80–90% | High yield with proper workup |
Reduction and Functional Group Transformations in Azetidine Synthesis
In some advanced synthetic routes, azetidine derivatives are prepared via multi-step sequences involving:
- Cyclization of amino alcohols or epichlorohydrin with amines to form the azetidine ring
- Mesylation or tosylation of azetidine alcohol intermediates followed by nucleophilic displacement (e.g., cyanide substitution)
- Hydrolysis of nitrile intermediates to carboxylic acids
- Subsequent esterification to form ethyl esters
Example from Patent Literature:
- Cyclization of benzhydrylamine with epichlorohydrin in diisopropylethylamine and ethanol forms an azetidine intermediate.
- Mesylation with methanesulfonyl chloride converts the alcohol to a mesylate.
- Displacement with sodium cyanide yields azetidine-3-carbonitrile.
- Hydrolysis under acidic or basic conditions forms azetidine-3-carboxylic acid, which is then esterified to the ethyl ester.
This multi-step approach allows for structural modifications and is useful for preparing substituted azetidine esters.
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Aza-Michael Addition | Azetidine + ethyl acrylate + base (K2CO3/NaH) | Mild, regioselective | 70–85 | Scalable, industrially favorable |
| Nucleophilic Substitution | Azetidine + ethyl 3-bromopropanoate + base | Direct substitution | 60–75 | Requires careful purification |
| Esterification of Carboxylic Acid | Azetidinyl propanoic acid + ethanol + acid catalyst | Simple, high yield | 80–90 | Equilibrium controlled, water removal needed |
| Multi-step Cyclization & Functionalization | Amines + epichlorohydrin + mesylation + cyanide + hydrolysis | Versatile, allows modifications | Variable (50–80) | Complex, suitable for substituted derivatives |
Research Findings and Notes
- The aza-Michael addition is the preferred method due to its operational simplicity and high yield.
- Bases such as potassium carbonate and sodium hydride effectively catalyze the addition by deprotonating azetidine.
- Nucleophilic substitution requires anhydrous conditions and careful control of temperature to avoid side reactions.
- Esterification methods rely on classical Fischer esterification principles with acid catalysis and removal of water to drive the reaction forward.
- Multi-step synthetic routes involving mesylation and cyanide displacement provide access to functionalized azetidine derivatives but are more complex and less direct.
- Purification techniques include extraction, distillation, and chromatography depending on the scale and desired purity.
- Industrial processes may employ continuous flow reactors to improve reaction control and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azetidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(azetidin-1-yl)propanoate serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to new drug candidates targeting various biological pathways.
- Case Study: PDE10A Inhibitors
A study demonstrated that substituting a phenyl group with an azetidine ring significantly improved the water solubility of PDE10A inhibitors, suggesting enhanced bioavailability and therapeutic potential .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria while showing moderate effects against Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Case Study: Structure-Activity Relationship
Further exploration into the structure-activity relationships revealed that modifications to the azetidine ring could enhance its efficacy against specific bacterial targets .
Anticancer Research
The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in tumor cells. Its mechanism involves modulation of signaling pathways related to cell survival.
- Case Study: Selective Delivery of Antineoplastic Agents
Research focused on drug conjugates utilizing integrin ligands for targeted delivery of anticancer drugs demonstrated that this compound could enhance the selective internalization of chemotherapeutic agents into cancer cells, leading to increased efficacy and reduced side effects .
Industrial Applications
This compound is also utilized in industrial settings for the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Polymer Production
The compound can be incorporated into polymer matrices to impart specific characteristics, such as improved mechanical strength or thermal stability.
Agrochemicals
In agrochemical formulations, this compound may serve as an intermediate for developing pesticides or herbicides, leveraging its biological activity.
Mechanism of Action
The mechanism of action of ethyl 3-(azetidin-1-yl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its ester and azetidine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Propanoate Derivatives
Structural and Reactivity Differences
- Triazole derivatives (e.g., 4b) exhibit planar aromatic rings, enabling π-π stacking interactions critical for protein binding .
- Electronic Effects: Furan-containing derivatives (e.g., Ethyl 3-(2-furyl)propanoate) are electron-deficient, favoring Diels-Alder reactions, whereas azetidine (electron-rich due to the amine) may participate in hydrogen bonding or act as a base .
- Functional Group Diversity: Azide-containing compounds (e.g., 2b) are pivotal in click chemistry, forming triazoles via azide-alkyne cycloaddition . Linear amines (e.g., isopropylamino, sec-butylamino) offer flexibility in agrochemical design, with lower steric hindrance compared to cyclic amines .
Physicochemical and Application Comparison
- Molecular Weight and Solubility: Smaller compounds like Ethyl 3-azidopropanoate (143.14 g/mol) may exhibit higher solubility in polar solvents, while bulkier derivatives (e.g., piperidine-containing) could favor lipid membranes . Ethyl 3-(isopropylamino)propanoate (159.23 g/mol) is a liquid at room temperature, facilitating its use in formulation processes .
Stability and Reactivity :
- Applications: Pharmaceuticals: Azetidine and piperidine derivatives are explored as intermediates for bioactive molecules due to their amine functionality. Agrochemicals: Linear amines (e.g., isopropylamino) are key in insecticides like Benfuracarb . Materials Science: Furan derivatives are used in polymer chemistry for crosslinking via Diels-Alder reactions .
Biological Activity
Ethyl 3-(azetidin-1-yl)propanoate is an organic compound classified as an ester, notable for its unique azetidine ring structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the synthesis of novel therapeutic agents. This article will explore the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The azetidine ring contributes to its chemical properties and biological activities. The compound is synthesized through the reaction of propanoic acid and azetidin-1-ol, leading to various derivatives that enhance its pharmacological profile.
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Structure Type | Ester with an azetidine ring |
| Key Features | Potential interactions with biological targets |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, forming reactive intermediates that modulate the activity of these biological macromolecules. This modulation can lead to various pharmacological effects, including antimicrobial and anticancer properties .
Pharmacological Applications
This compound has several applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates potential anticancer effects, possibly through the inhibition of key signaling pathways involved in tumor growth .
- Enzyme Inhibition : The compound can serve as a lead for developing inhibitors targeting specific enzymes related to disease states, particularly those involved in protein folding and degradation processes .
Study 1: Antimicrobial Properties
A study conducted on various azetidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Study 2: Anticancer Potential
In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a promising avenue for further research into its use as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Mthis compound | Ester | One carbon less than ethyl variant |
| Propyl 3-(azetidin-1-yl)propanoate | Ester | Longer carbon chain; potential for different activity |
| Ethyl 2-(azetidin-1-yloxy)acetate | Ether | Contains an ether linkage |
This compound's unique combination of an azetidine ring and ester functionality distinguishes it from these similar compounds. Its specific interactions and biological activities make it a compelling subject for further research in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(azetidin-1-yl)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling azetidine derivatives with ethyl propanoate precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound. Catalysts like H₂SO₄ or base-mediated reactions may enhance efficiency. Reaction temperature (40–80°C) and stoichiometric ratios of reactants are critical for minimizing side products and maximizing yield .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and HSQC) is essential for confirming the azetidine ring’s connectivity and ester group placement. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Mass spectrometry (GC-FID/MS or LC-MS) validates molecular weight and purity, while X-ray crystallography (if crystalline) provides definitive stereochemical data .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal degradation. Long-term stability is monitored via HPLC under controlled humidity (20–80% RH) and temperature (4°C, 25°C, 40°C). Solubility in common solvents (e.g., ethanol, DMSO) should be tested to ensure compatibility with biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or enzyme isoforms). Standardized protocols (e.g., IC₅₀ determination using fluorogenic substrates) and orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) are recommended. Meta-analysis of published data with attention to experimental conditions (pH, co-solvents) can clarify discrepancies .
Q. What experimental strategies elucidate the interaction mechanisms between this compound and enzyme targets?
- Methodological Answer : Kinetic studies (Michaelis-Menten analysis) distinguish competitive vs. non-competitive inhibition. Structural insights are gained via X-ray crystallography or cryo-EM of enzyme-ligand complexes. Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis of active-site residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q. What in silico methods predict the physicochemical properties of this compound for drug development?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess membrane permeability (logP) and solubility. Tools like SwissADME estimate bioavailability, while toxicity is modeled using QSAR platforms (e.g., ProTox-II). These methods guide lead optimization before in vivo testing .
Q. How can researchers design structure-activity relationship (SAR) studies for azetidine-containing analogs of this compound?
- Methodological Answer : Systematic substitution of the azetidine ring (e.g., with pyrrolidine or piperidine) and ester group modifications (e.g., methyl vs. ethyl) are tested. Biological activity (e.g., IC₅₀) is correlated with steric/electronic parameters (Hammett constants, Taft indices). Principal Component Analysis (PCA) of SAR data identifies critical pharmacophores .
Data Analysis & Experimental Design
Q. What statistical approaches validate the reproducibility of synthetic yields and bioassay results?
- Methodological Answer : Triplicate experiments with ANOVA assess intra- and inter-batch variability. For bioassays, Z’-factor calculations (≥0.5) confirm assay robustness. Outlier detection (e.g., Grubbs’ test) minimizes false positives. Machine learning (e.g., Random Forest) models optimize reaction conditions or dose-response curves .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
- Methodological Answer : Re-evaluate force field parameters in simulations or refine docking constraints (e.g., solvation effects). Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (¹³C/¹⁵N) can resolve mechanistic ambiguities. Cross-validation with orthogonal computational methods (e.g., molecular mechanics vs. QM/MM) improves accuracy .
Notes
- References : Evidence IDs correlate with structurally analogous compounds (e.g., azetidine or ester derivatives) to infer methodologies applicable to this compound.
- Safety : General handling protocols for reactive esters (e.g., PPE, fume hood use) apply, as specific toxicity data for this compound are limited .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
